4-Chloro-3-hydroxy-2H-pyran-2-one
Overview
Description
4-Chloro-3-hydroxy-2H-pyran-2-one is a heterocyclic compound characterized by a six-membered ring containing one oxygen atom and one chlorine substituent at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-hydroxy-2H-pyran-2-one typically involves the cyclization of tricarbonyl compounds. One common method includes the reaction of acetoacetic esters with aldehydes in the presence of a base such as sodium hydride or n-butyllithium, followed by subsequent oxidation . Another approach involves the use of transition metal complexes to facilitate the cyclization of alkynes and ketenes .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of biotechnological approaches for the biosynthesis of this compound from natural sources is also being explored .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-hydroxy-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions include various substituted pyranones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-3-hydroxy-2H-pyran-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-hydroxy-2H-pyran-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Hydroxy-2H-pyran-2-one: Lacks the chlorine substituent but shares similar structural features and reactivity.
3,4-Dihydro-2H-pyran: A related compound with a fully saturated ring, differing in its chemical properties and applications.
Uniqueness: 4-Chloro-3-hydroxy-2H-pyran-2-one is unique due to the presence of the chlorine substituent, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
4-chloro-3-hydroxypyran-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO3/c6-3-1-2-9-5(8)4(3)7/h1-2,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUDQVBLDHADNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)C(=C1Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00776733 | |
Record name | 4-Chloro-3-hydroxy-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00776733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159395-50-3 | |
Record name | 4-Chloro-3-hydroxy-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00776733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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